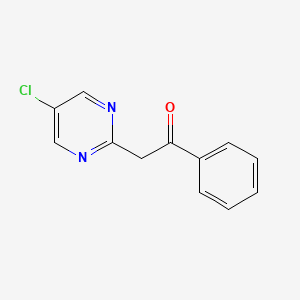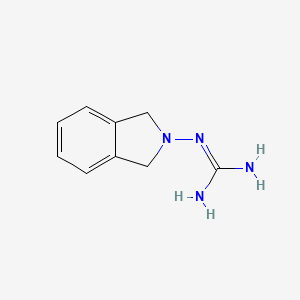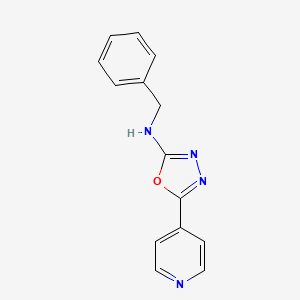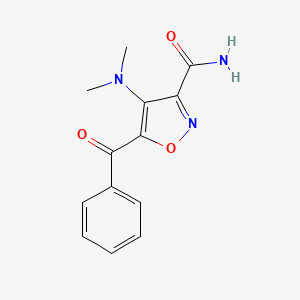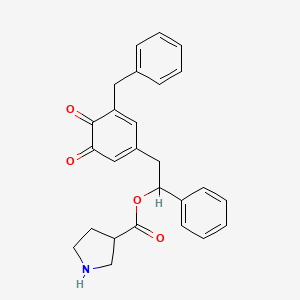
3-Pyrrolidinomethyl-4-hydroxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinomethyl-4-hydroxybiphenyl is a compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a pyrrolidinomethyl group and a hydroxy group on the biphenyl scaffold imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinomethyl-4-hydroxybiphenyl typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybiphenyl as the starting material.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinomethyl-4-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the biphenyl core or the pyrrolidinomethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-Pyrrolidinomethyl-4-hydroxybiphenyl has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinomethyl-4-hydroxybiphenyl involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidinomethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyrrolidinomethyl-4-hydroxycoumarin
- 3-Piperidinomethyl-4-hydroxybiphenyl
- 3-Pyrrolidinomethyl-4-methoxybiphenyl
Uniqueness
3-Pyrrolidinomethyl-4-hydroxybiphenyl is unique due to the presence of both a hydroxy group and a pyrrolidinomethyl group on the biphenyl scaffold. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the pyrrolidinomethyl group increases its lipophilicity and membrane permeability.
Propiedades
| 66839-97-2 | |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-phenyl-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C17H19NO/c19-17-9-8-15(14-6-2-1-3-7-14)12-16(17)13-18-10-4-5-11-18/h1-3,6-9,12,19H,4-5,10-11,13H2 |
Clave InChI |
XQJLHCHLQCZANH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
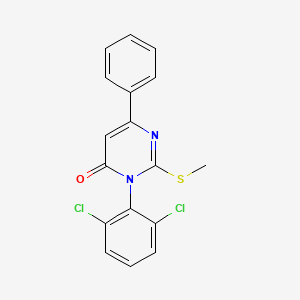
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
